4-(7-Methoxy-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol
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Overview
Description
Scientific Research Applications
Spiropiperidine and Benzoxazine Derivatives in Medical Research
Subtype Selective σ-Receptor Ligands : Spiropiperidine derivatives have been explored for their affinity towards σ1- and σ2-receptors, showing potential in developing highly potent and subtype-selective ligands. These compounds are synthesized through a series of steps involving bromine/lithium exchange, addition to piperidin-4-one, and subsequent cyclization. Such research indicates the potential of spiropiperidine derivatives in neurological and psychiatric disorders by targeting σ-receptors (Maier & Wünsch, 2002).
Antimicrobial, Anti-Inflammatory, and Antioxidant Activities : Spiro derivatives of dihydropyrazolo[1,5-c][1,3]benzoxazines have been studied for their antimicrobial, anti-inflammatory, and antioxidant properties. This research showcases the broad spectrum of biological activities these compounds possess, highlighting their potential in developing new therapeutic agents (Mandzyuk et al., 2020).
Cancer and Pharmacological Studies : Research on aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones has demonstrated the capability of these compounds as dual inhibitors of c-Met/ALK, showing significant tumor growth inhibition in pharmacological assays. Such findings suggest the relevance of spiro[indoline-3,4'-piperidine]-2-one derivatives in cancer research and treatment strategies (Li et al., 2013).
Future Directions
The future directions for research on this compound would likely depend on its potential applications. These could include medicinal chemistry if the compound shows biological activity, materials science if the compound has interesting physical properties, or synthetic chemistry if the compound presents interesting challenges or opportunities for synthetic methods .
Properties
IUPAC Name |
4-(7-methoxy-1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-3-13-26-14-11-24(12-15-26)27-21(19-5-4-6-22(29-2)23(19)30-24)16-20(25-27)17-7-9-18(28)10-8-17/h4-10,21,28H,3,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRSPGFUPRUUFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)O)C5=C(O2)C(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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